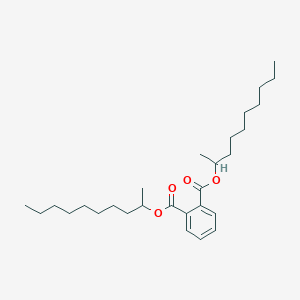

Didecan-2-yl benzene-1,2-dicarboxylate

Description

Didecan-2-yl benzene-1,2-dicarboxylate is a diester derivative of benzene-1,2-dicarboxylic acid, where two decyl (10-carbon) alkyl chains are esterified at the 2-position of the benzene ring. This compound belongs to the family of aromatic dicarboxylate esters, which are widely studied for their diverse applications in material science, pharmaceuticals, and agrochemicals. These analogs differ primarily in alkyl chain length, which influences molecular weight, solubility, volatility, and biological activity .

Properties

CAS No. |

26854-65-9 |

|---|---|

Molecular Formula |

C28H46O4 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

didecan-2-yl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C28H46O4/c1-5-7-9-11-13-15-19-23(3)31-27(29)25-21-17-18-22-26(25)28(30)32-24(4)20-16-14-12-10-8-6-2/h17-18,21-24H,5-16,19-20H2,1-4H3 |

InChI Key |

CZTAPVBKUXXDLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecan-2-yl benzene-1,2-dicarboxylate is typically synthesized through the esterification of phthalic anhydride with decyl alcohols. The reaction is catalyzed by an acid, such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions usually involve heating the reactants to a temperature range of 150-200°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of didecan-2-yl benzene-1,2-dicarboxylate involves continuous processes where phthalic anhydride and decyl alcohols are fed into a reactor. The reaction mixture is then heated and stirred to ensure complete esterification. The product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Didecan-2-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts like acids or bases, depending on the desired product.

Major Products Formed

Oxidation: Phthalic acid derivatives.

Reduction: Alcohols.

Substitution: Various substituted phthalate esters.

Scientific Research Applications

Didecan-2-yl benzene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of didecan-2-yl benzene-1,2-dicarboxylate primarily involves its interaction with plastic materials to enhance their flexibility and durability. At the molecular level, the ester groups in the compound interact with polymer chains, reducing intermolecular forces and increasing the material’s flexibility . In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters and applications of didecan-2-yl benzene-1,2-dicarboxylate and its analogs:

Notes:

Material Science and Coordination Chemistry

- Benzene-1,2-dicarboxylate ligands (without alkyl chains) form coordination polymers with metals like Cu(II) and In(III), creating layered or 3D networks for catalytic or optical applications .

- Alkyl esters like didecan-2-yl are less studied in coordination chemistry but may serve as precursors for functionalized materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.